molecular formula C18H27N3O B277734 N-cyclohexyl-4-(3-methylphenyl)-1-piperazinecarboxamide

N-cyclohexyl-4-(3-methylphenyl)-1-piperazinecarboxamide

カタログ番号 B277734
分子量: 301.4 g/mol
InChIキー: DNONCSOFJKJDLS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

CPP is a piperazine derivative that was first synthesized in 1959. It was initially developed as an analgesic agent but was later found to have potential therapeutic effects in the treatment of a variety of disorders, including addiction, epilepsy, and anxiety. CPP is structurally similar to modafinil, which is a wakefulness-promoting agent.

作用機序

CPP acts as a GABA transaminase inhibitor, which increases the levels of GABA in the brain. GABA is an inhibitory neurotransmitter that reduces neuronal excitability. By increasing the levels of GABA, CPP reduces the activity of neurons in the brain, leading to a decrease in neuronal excitability. This property of CPP has been found to be useful in the treatment of addiction, epilepsy, and anxiety.
Biochemical and Physiological Effects:
CPP has been found to have several biochemical and physiological effects. It increases the levels of GABA in the brain, leading to a decrease in neuronal excitability. This property of CPP has been found to be useful in the treatment of addiction, epilepsy, and anxiety. CPP has also been found to increase the levels of dopamine in the brain, which plays a crucial role in reward and motivation. This property of CPP has been exploited in the treatment of addiction.

実験室実験の利点と制限

CPP has several advantages for lab experiments. It is a potent inhibitor of GABA transaminase, which makes it useful in the study of GABAergic neurotransmission. It is also easy to synthesize and has a high purity. However, CPP has some limitations for lab experiments. It has a short half-life, which makes it difficult to administer in vivo. It also has low solubility in water, which can limit its use in certain experiments.

将来の方向性

CPP has several potential future directions. It has been found to be useful in the treatment of addiction, epilepsy, and anxiety. Further research is needed to determine its efficacy in the treatment of other disorders, such as depression and schizophrenia. CPP has also been found to increase the levels of dopamine in the brain, which makes it a potential candidate for the treatment of Parkinson's disease. Further research is needed to determine its safety and efficacy in the treatment of Parkinson's disease. Finally, CPP has been found to have potential applications in the field of neuroprotection. Further research is needed to determine its potential for the treatment of neurodegenerative disorders such as Alzheimer's disease.
In conclusion, CPP is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. It is a potent inhibitor of GABA transaminase, which increases the levels of GABA in the brain, leading to a decrease in neuronal excitability. This property of CPP has been exploited in the treatment of addiction, epilepsy, and anxiety. CPP has several advantages for lab experiments, but also has some limitations. Further research is needed to determine its safety and efficacy in the treatment of various disorders, and its potential for neuroprotection.

合成法

CPP can be synthesized using different methods, but the most common one involves the reaction of cyclohexylamine and 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with piperazine to form CPP.

科学的研究の応用

CPP has been extensively studied for its potential therapeutic applications. It has been found to be a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in the regulation of neuronal excitability. By inhibiting GABA transaminase, CPP increases the levels of GABA in the brain, leading to a decrease in neuronal excitability. This property of CPP has been exploited in the treatment of addiction, epilepsy, and anxiety.

特性

製品名

N-cyclohexyl-4-(3-methylphenyl)-1-piperazinecarboxamide

分子式

C18H27N3O

分子量

301.4 g/mol

IUPAC名

N-cyclohexyl-4-(3-methylphenyl)piperazine-1-carboxamide

InChI

InChI=1S/C18H27N3O/c1-15-6-5-9-17(14-15)20-10-12-21(13-11-20)18(22)19-16-7-3-2-4-8-16/h5-6,9,14,16H,2-4,7-8,10-13H2,1H3,(H,19,22)

InChIキー

DNONCSOFJKJDLS-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C(=O)NC3CCCCC3

正規SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C(=O)NC3CCCCC3

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。